Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate

Lipophilicity Drug-likeness Lead optimization

Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate is a trisubstituted phenoxyacetic acid ethyl ester (C₁₅H₂₀O₅, MW 280.32) bearing a 6-formyl, 2-methyl, and 3-propoxy substitution pattern on the aromatic ring. The compound has been referenced in patent families describing phenoxyacetic acid derivatives as CRTH2 (DP2) receptor modulators for respiratory indications.

Molecular Formula C15H20O5
Molecular Weight 280.32 g/mol
CAS No. 820237-68-1
Cat. No. B12523650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate
CAS820237-68-1
Molecular FormulaC15H20O5
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCCCOC1=C(C(=C(C=C1)C=O)OCC(=O)OCC)C
InChIInChI=1S/C15H20O5/c1-4-8-19-13-7-6-12(9-16)15(11(13)3)20-10-14(17)18-5-2/h6-7,9H,4-5,8,10H2,1-3H3
InChIKeyRRUXDAMCSKKVFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate (CAS 820237-68-1): Structural Baseline and Procurement-Relevant Properties


Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate is a trisubstituted phenoxyacetic acid ethyl ester (C₁₅H₂₀O₅, MW 280.32) bearing a 6-formyl, 2-methyl, and 3-propoxy substitution pattern on the aromatic ring. The compound has been referenced in patent families describing phenoxyacetic acid derivatives as CRTH2 (DP2) receptor modulators for respiratory indications [1]. Its computed physicochemical profile includes a LogP of 2.54 and a topological polar surface area (TPSA) of 61.83 Ų, placing it in a differentiated property space relative to both the corresponding free acid and simpler formylphenoxyacetate analogs .

Why Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate Cannot Be Replaced by Generic Phenoxyacetates or Free Acid Analogs


Within the 6-formyl-2-methyl-3-propoxyphenoxy scaffold series, varying the carboxylic acid terminus (free acid vs. ethyl ester) or altering the aliphatic linker length produces quantifiable shifts in LogP, TPSA, hydrogen-bond donor count, and rotatable bond number that directly impact membrane permeability, solubility, and suitability as a synthetic intermediate . The ethyl ester of CAS 820237-68-1 eliminates the hydrogen-bond donor present in the free acid (CAS 820237-69-2), lowering TPSA by 11.0 Ų and increasing LogP by 0.48 units—changes that predictably enhance passive membrane diffusion and favor non-aqueous reaction conditions . Compared to unsubstituted ethyl (3-formylphenoxy)acetate (CAS 51264-68-7), the additional methyl and propoxy substituents increase both lipophilicity and steric bulk, which can alter metabolic stability and off-target binding profiles when the compound is employed as a pharmaceutical intermediate .

Quantitative Differentiation Evidence: Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate vs. Closest Structural Analogs


Lipophilicity (LogP): Ethyl Ester vs. Free Acid Determines Partitioning Behavior

Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate exhibits a computed LogP of 2.54, compared to a LogP of 2.06 for the corresponding free acid, 2-(6-formyl-2-methyl-3-propoxyphenoxy)acetic acid (CAS 820237-69-2), and a LogP of 1.44 for the simpler, unsubstituted ethyl (3-formylphenoxy)acetate (CAS 51264-68-7) . The ΔLogP of +0.48 over the free acid and +1.10 over the des-methyl, des-propoxy analog indicates substantially higher lipophilicity, which is a key determinant of membrane permeability and organic-phase reactivity.

Lipophilicity Drug-likeness Lead optimization

Topological Polar Surface Area (TPSA): Ethyl Ester Offers Reduced H-Bonding Capacity vs. Free Acid

The TPSA of Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate is 61.83 Ų, compared to 72.83 Ų for the free acid analog (CAS 820237-69-2) and 52.60 Ų for the simpler ethyl (3-formylphenoxy)acetate (CAS 51264-68-7) . The 11.0 Ų reduction in TPSA relative to the free acid arises from elimination of the carboxylic acid hydrogen-bond donor, while the 9.23 Ų increase over the unsubstituted analog reflects the added oxygen atoms in the propoxy and ester groups. This positions the compound in an intermediate TPSA range commonly associated with balanced permeability and solubility.

Polar surface area Membrane permeability Blood-brain barrier

Hydrogen-Bond Donor Count: Zero Donors in the Ethyl Ester Favor Non-Aqueous Reaction Media

CAS 820237-68-1 possesses zero hydrogen-bond donors (HBD = 0) versus one donor (HBD = 1) for the free acid CAS 820237-69-2, while both compounds share five hydrogen-bond acceptors (HBA = 5) . The absence of a carboxylic acid proton eliminates intermolecular hydrogen-bond networks that can reduce solubility in aprotic organic solvents and complicate chromatographic purification. This property is consistent with the compound's reported application as a pharmaceutical intermediate requiring anhydrous reaction conditions .

Hydrogen bonding Solubility Synthetic intermediate

Rotatable Bond Count and Molecular Flexibility: Differentiating the Acetate from Higher Homologs

CAS 820237-68-1 contains 9 rotatable bonds, compared to 7 rotatable bonds in the free acid CAS 820237-69-2 (which lacks the ethyl ester's additional -CH₂-CH₃ rotation) and 11 rotatable bonds in the butanoate homolog ethyl 4-(6-formyl-2-methyl-3-propoxy-phenoxy)-butanoate (CAS 820237-78-3) . Each additional rotatable bond increases conformational entropy, which can reduce crystallization propensity and affect both purification behavior and formulation stability. The 9 rotatable bonds represent an intermediate flexibility that balances synthetic handle accessibility with manageable physical form properties.

Molecular flexibility Conformational entropy Crystallization

Scaffold Context: The 6-Formyl-2-methyl-3-propoxy Substitution Pattern as a CRTH2 Pharmacophore Element

The specific 6-formyl-2-methyl-3-propoxy trisubstitution pattern of CAS 820237-68-1 maps onto the phenoxyacetic acid scaffold described in the AstraZeneca patent family (US 8,003,703 and related filings) as active at the CRTH2 (DP2) receptor, a target validated for asthma and allergic rhinitis [1]. While quantitative CRTH2 binding or functional data for this exact compound are not publicly available, the formyl group at position 6 provides a synthetic handle for further derivatization (e.g., reductive amination, Grignard addition, oxime formation), and the 3-propoxy group contributes lipophilicity within the range associated with oral bioavailability in this chemotype series . Compounds lacking the 2-methyl and 3-propoxy substituents (e.g., simple ethyl formylphenoxyacetates such as CAS 51264-68-7) fall outside the SAR space claimed for potent CRTH2 antagonism.

CRTH2 antagonist DP2 receptor Respiratory drug discovery

Molecular Weight: Optimized Intermediate Size for Fragment-to-Lead and Late-Stage Derivatization

With a molecular weight of 280.32 Da, CAS 820237-68-1 sits between the free acid (252.26 Da) and the pentanoate homolog ethyl 5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoate (322.40 Da, CAS 820237-81-8), and substantially above simple ethyl (3-formylphenoxy)acetate (208.21 Da, CAS 51264-68-7) . This molecular weight falls within the conventional 'lead-like' range (MW ≤ 350 Da) and provides sufficient mass for meaningful binding interactions while retaining the capacity for additional functionalization without exceeding drug-like property thresholds. The morpholine amide derivative (CAS 820237-88-5, MW 363.45 Da) exemplifies how the scaffold can be extended to higher molecular weight, target-optimized compounds.

Molecular weight Lead-likeness Fragment-based drug discovery

Procurement-Relevant Application Scenarios for Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate


CRTH2/DP2 Antagonist Lead Optimization: Pre-functionalized Scaffold for Respiratory Drug Discovery

Research groups pursuing phenoxyacetic acid-based CRTH2 (DP2) receptor antagonists for asthma or allergic rhinitis benefit from sourcing CAS 820237-68-1 as a key intermediate. The compound already incorporates the 6-formyl-2-methyl-3-propoxy substitution pattern claimed in the AstraZeneca patent family (US 8,003,703), enabling direct derivatization at the formyl group (e.g., reductive amination, oxime formation) or ester hydrolysis to the free acid without requiring multi-step aromatic substitution sequences [1]. The ethyl ester form (LogP 2.54, TPSA 61.83 Ų, HBD = 0) is particularly suited to anhydrous coupling reactions common in late-stage medicinal chemistry optimization .

Fragment-to-Lead Chemistry: Balanced MW and Lipophilicity Starting Point

For fragment-based drug discovery (FBDD) programs, CAS 820237-68-1 (MW 280.32 Da, LogP 2.54) occupies an attractive intermediate space: heavier than simple fragment-sized phenoxyacetates (e.g., CAS 51264-68-7 at 208.21 Da) yet well within the lead-like boundary (MW ≤ 350), providing sufficient functional group complexity for initial binding screens while leaving adequate property envelope for subsequent growth vectors [1]. The zero HBD count minimizes interference in biochemical assays that are sensitive to acidic proton exchange, compared to the free acid form .

Synthetic Methodology Development: Formyl Group as a Versatile Derivatization Handle

The 6-formyl group of CAS 820237-68-1 serves as a reactive aldehyde handle for diverse transformations including Wittig olefination, reductive amination, aldol condensation, and hydrazone/oxime formation, making this compound a valuable substrate for developing and benchmarking new synthetic methodologies on a functionalized aromatic scaffold [1]. Its favorable solubility in aprotic organic solvents (predicted from LogP = 2.54 and HBD = 0) supports a broad range of reaction conditions, while the ethyl ester can be selectively hydrolyzed under mild basic conditions to reveal the carboxylic acid without affecting the formyl group .

Analytical Reference Standard: Physicochemical Benchmarking in Phenoxyacetate Series

The well-defined computational property profile of CAS 820237-68-1 (LogP 2.54, TPSA 61.83 Ų, MW 280.32, 9 rotatable bonds, 5 HBA, 0 HBD) makes it suitable as a reference compound for calibrating HPLC retention time prediction models, logD measurement protocols, and computational ADME prediction algorithms within the substituted phenoxyacetate chemical space [1]. Its intermediate property values allow it to serve as a midpoint calibrant between the more polar free acid (LogP 2.06, TPSA 72.83 Ų) and more lipophilic extended-chain analogs (e.g., pentanoate homolog MW 322.40) .

Quote Request

Request a Quote for Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.